Fmoc-D-His(Bzl)-OH
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Overview
Description
Fmoc-D-His(Bzl)-OH is a derivative of histidine, an essential amino acid, modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and a benzyl (Bzl) group. This compound is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The Fmoc group serves as a temporary protecting group for the amino group, while the benzyl group protects the imidazole side chain of histidine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-His(Bzl)-OH typically involves the following steps:
Protection of the Histidine Side Chain: The imidazole side chain of histidine is protected with a benzyl group using benzyl bromide in the presence of a base such as sodium hydroxide.
Fmoc Protection: The amino group of the D-histidine is then protected with the Fmoc group using Fmoc chloride in the presence of a base like diisopropylethylamine (DIPEA).
Purification: The final product, this compound, is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of solid-phase synthesis allows for efficient production and easy purification of the desired peptide.
Chemical Reactions Analysis
Types of Reactions
Fmoc-D-His(Bzl)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using a base such as piperidine.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide).
Substitution Reactions: The benzyl group can be removed under hydrogenation conditions using a palladium catalyst.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in dimethylformamide (DMF).
Peptide Coupling: HBTU or DIC in the presence of a base like DIPEA.
Benzyl Deprotection: Hydrogen gas with a palladium catalyst.
Major Products
Fmoc Deprotection: D-His(Bzl)-OH.
Peptide Coupling: Formation of peptide bonds with other amino acids.
Benzyl Deprotection: D-Histidine.
Scientific Research Applications
Chemistry
Fmoc-D-His(Bzl)-OH is widely used in the synthesis of peptides and proteins. It serves as a building block in the assembly of complex peptide sequences, enabling the study of protein structure and function.
Biology
In biological research, this compound is used to create peptide-based probes and inhibitors. These peptides can be used to study enzyme activity, protein-protein interactions, and cellular signaling pathways.
Medicine
This compound is utilized in the development of peptide-based therapeutics. These therapeutics can target specific proteins or receptors, offering potential treatments for various diseases, including cancer and infectious diseases.
Industry
In the pharmaceutical industry, this compound is used in the production of peptide drugs. Its use in solid-phase peptide synthesis allows for the efficient and scalable production of high-purity peptides.
Mechanism of Action
The mechanism of action of Fmoc-D-His(Bzl)-OH is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The benzyl group protects the imidazole side chain of histidine, ensuring the integrity of the peptide sequence. Once the synthesis is complete, the protecting groups are removed, yielding the desired peptide.
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-His(Bzl)-OH: Similar to Fmoc-D-His(Bzl)-OH but with the L-isomer of histidine.
Fmoc-D-His(Trt)-OH: Uses a trityl (Trt) group instead of a benzyl group for side chain protection.
Fmoc-D-His(ClZ)-OH: Uses a chlorobenzyloxycarbonyl (ClZ) group for side chain protection.
Uniqueness
This compound is unique due to its specific combination of the Fmoc and benzyl protecting groups. This combination provides effective protection during peptide synthesis and allows for the efficient production of high-purity peptides. The use of the D-isomer of histidine also offers unique properties in the resulting peptides, such as increased resistance to enzymatic degradation.
Properties
IUPAC Name |
3-(1-benzylimidazol-4-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O4/c32-27(33)26(14-20-16-31(18-29-20)15-19-8-2-1-3-9-19)30-28(34)35-17-25-23-12-6-4-10-21(23)22-11-5-7-13-24(22)25/h1-13,16,18,25-26H,14-15,17H2,(H,30,34)(H,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBCBZPTQNYCPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(N=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84030-19-3 |
Source
|
Record name | 1-Benzyl-N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-histidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084030193 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MLS003170846 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334298 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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